(2R)-2-(氟甲基)氮杂环丁烷;三氟乙酸

描述

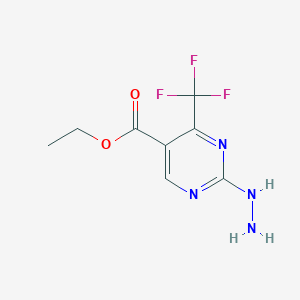

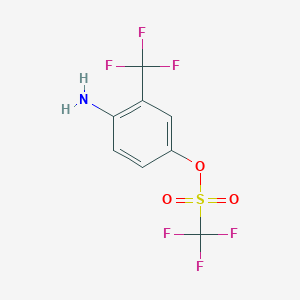

“(2R)-2-(fluoromethyl)azetidine; trifluoroacetic acid” is a compound that involves two key components: (2R)-2-(fluoromethyl)azetidine and trifluoroacetic acid. Trifluoroacetic acid (TFA) is an important building block in the synthesis of pharmaceuticals, agrochemicals, and performance products . It is a precursor to many fluorinated compounds and is widely used in peptide synthesis and other organic transformations . On the other hand, azetidines, such as (2R)-2-(fluoromethyl)azetidine, are one of the most important four-membered heterocycles used in organic synthesis and medicinal chemistry .

Synthesis Analysis

The synthesis of (2R)-2-(fluoromethyl)azetidine; trifluoroacetic acid involves the trifluoromethylation of carbon-centered radical intermediates . The reactivity of azetidines is driven by a considerable ring strain, which translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions .Molecular Structure Analysis

The molecular structure of (2R)-2-(fluoromethyl)azetidine; trifluoroacetic acid involves a trifluoromethyl group and an azetidine ring. The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials . The reactivity of azetidines is driven by a considerable ring strain, while at the same time, the ring is significantly more stable than that of related aziridines .Chemical Reactions Analysis

The chemical reactions involving (2R)-2-(fluoromethyl)azetidine; trifluoroacetic acid include the trifluoromethylation of carbon-centered radical intermediates . Hydrothermal processing in compressed liquid water degrades TFA at relatively mild conditions, initially yielding gaseous products, such as CHF3 and CO2 .Physical and Chemical Properties Analysis

Trifluoroacetic acid is not hydrophobic, is a strong acid, and is highly soluble in water . It has a low water octanol partition coefficient KOW, about 2000 times lower than PFOA . In water, it will be present as the perfluorocarboxylate CF3COO- .科学研究应用

N-芳基 β-氨基醇的合成

三氟乙酸 (TFA) 已用于合成具有药用价值的 N-芳基 β-氨基醇衍生物,利用无过渡金属的三组分偶联 N-取代氮丙啶、芳炔和水。该方法还可以使用氮杂环丁烷生产 N-芳基 γ-氨基醇衍生物 (Roy, Baviskar, & Biju, 2015)。

植物离子运输的研究

氮杂环丁烷 2-羧酸已用于探索蛋白质合成与植物离子运输之间的关系。这项研究发现,氮杂环丁烷抑制离子释放到大麦根部木质部,表明其对离子从共生体释放到木质部的过程有影响 (Pitman, Wildes, Schaefer, & Wellfare, 1977)。

受限氮杂环合物的合成

研究证明了非活化 1-烷基-2-(三氟甲基)氮杂环丁烷的合成,它们是一类新的受限氮杂环化合物。这些氮杂环丁烷与 C2 处具有其他吸电子基团的氮杂环丁烷相比表现出不同的反应性 (Kenis, D’hooghe, Verniest, Dang Thi, Pham The, Van Nguyen, & de Kimpe, 2012)。

氟化合物的开发

开发了一种镍催化的双碳官能化工艺,用于合成氟化化合物,包括吡咯烷和氮杂环丁烷,它们在生命科学中具有应用。该方法提供了获得功能化氮杂环丁烷的有效途径,这在药理学研究中很重要 (Xu, Cheng, Luo, Wang, & Zhang, 2020)。

中央 nAChR 的 PET 成像

2-氟-3-[2(S)-2-氮杂环丁烷基甲氧基]吡啶已被确定为 α4β2 尼古丁乙酰胆碱受体 (nAChR) 亚型的有效配体。它用于中央 nAChR 的正电子发射断层扫描 (PET) 成像,提供了对脑受体功能的见解以及在神经学研究中的潜在应用 (Doll, Dolci, Valette, Hinnen, Vaufrey, Guenther, Fuseau, Coulon, Bottlaender, & Crouzel, 1999)。

二氧化碳的光学检测

使用三氟乙酸合成了 N-稠合的氮杂-茚并苯荧光团,并展示了其作为光学化学传感器检测溶解二氧化碳气体的潜力 (Ishida, Kim, Choi, Yoon, Kim, & Sessler, 2013)。

抗菌剂

对 7-氮杂环丁烷基喹诺酮的研究表明,氮杂环丁烷和恶嗪环的立体化学对于增强抗菌剂的体外活性和口服疗效至关重要 (Frigola, Vañó, Torrens, Gómez-Gomar, Ortega, & García‐Granda, 1995)。

作用机制

Target of Action

Trifluoroacetic acid (tfa) is a known persistent pollutant in the environment . It’s produced from the atmospheric degradation of fluorocarbons such as some hydrofluorocarbons (HFCs) .

Mode of Action

It’s known that some hfcs and hydrofluoroolefins (hfos) break down to produce tfa in the atmosphere .

Biochemical Pathways

The compound’s role in the environment is under review, considering its toxicity, sources, and removal processes .

Pharmacokinetics

Tfa is known to be a persistent and mobile pollutant .

Result of Action

TFA salts are of low acute toxicity to mammals under conditions relevant to environmental exposure .

Action Environment

Environmental factors can influence the action, efficacy, and stability of “(2R)-2-(Fluoromethyl)azetidine; trifluoroacetic acid”. For instance, the production of TFA from the atmospheric degradation of HFCs and HFOs is a known source . The region over which the TFA is produced is close to the source .

安全和危害

While the US EPA does not currently regulate TFA, its chemical similarity to other PFCAs and its simple molecular structure make it a suitable model compound for studying the destruction of PFAS . TFA does not bioconcentrate in aquatic organisms and does not biomagnify in the food chain, and TFA salts are of low acute toxicity to mammals under conditions relevant to environmental exposure .

未来方向

Recent advances in the chemistry and reactivity of azetidines have been reported . A proposed TFA degradation mechanism motivates additional work to generalize the hydrothermal reaction pathways to other PFCAs . The future directions in this field will likely focus on the synthesis, reactivity, and application of azetidines, with a focus on the most recent advances, trends, and future directions .

属性

IUPAC Name |

(2R)-2-(fluoromethyl)azetidine;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8FN.C2HF3O2/c5-3-4-1-2-6-4;3-2(4,5)1(6)7/h4,6H,1-3H2;(H,6,7)/t4-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYIMXDUXSJWJOJ-PGMHMLKASA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC1CF.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN[C@H]1CF.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9F4NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2173637-39-1 | |

| Record name | Azetidine, 2-(fluoromethyl)-, (2R)-, 2,2,2-trifluoroacetate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2173637-39-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-Iodo-5-[(trifluoromethyl)thio]-1,3-benzoxazole](/img/structure/B3031181.png)

![2-Benzyl-2,8-diazadispiro[3.1.36.14]decane](/img/structure/B3031185.png)